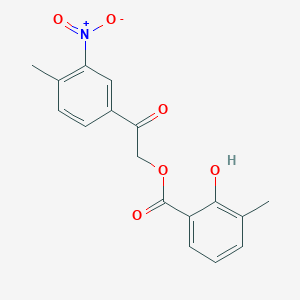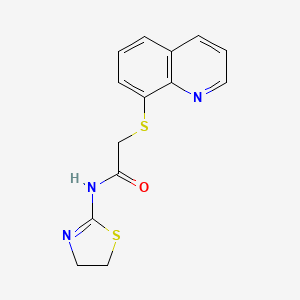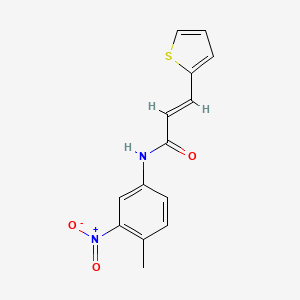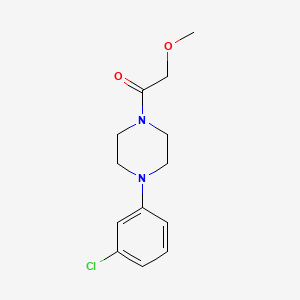
2-(4-methyl-3-nitrophenyl)-2-oxoethyl 2-hydroxy-3-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methyl-3-nitrophenyl)-2-oxoethyl 2-hydroxy-3-methylbenzoate, also known as MNPHOB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Mécanisme D'action
The mechanism of action of 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 2-hydroxy-3-methylbenzoate is not yet fully understood, but it is believed to involve the inhibition of key enzymes and metabolic pathways in microorganisms and fungi. This compound has been found to be particularly effective against gram-positive bacteria and fungi, making it a promising candidate for the development of new antibiotics and antifungal agents.
Biochemical and Physiological Effects:
2-(4-methyl-3-nitrophenyl)-2-oxoethyl 2-hydroxy-3-methylbenzoate has been found to exhibit various biochemical and physiological effects, including the inhibition of bacterial and fungal growth, the modulation of immune system function, and the regulation of cellular signaling pathways. This compound has also been found to exhibit antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 2-hydroxy-3-methylbenzoate is its broad-spectrum antimicrobial and antifungal activity, which makes it a potential candidate for the development of new drugs to treat infectious diseases. However, one of the main limitations of this compound is its relatively low solubility in water, which can make it difficult to use in certain laboratory experiments.
Orientations Futures
There are several potential future directions for research on 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 2-hydroxy-3-methylbenzoate, including the development of new drugs to treat infectious diseases, the exploration of its potential applications in cancer research, and the investigation of its potential use as a therapeutic agent for various inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify its potential side effects and limitations.
Méthodes De Synthèse
The synthesis of 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 2-hydroxy-3-methylbenzoate involves the reaction of 2-hydroxy-3-methylbenzoic acid with 4-methyl-3-nitrobenzoyl chloride in the presence of triethylamine. The resulting product is then treated with ethyl chloroformate and sodium hydride to yield 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 2-hydroxy-3-methylbenzoate in high yield.
Applications De Recherche Scientifique
2-(4-methyl-3-nitrophenyl)-2-oxoethyl 2-hydroxy-3-methylbenzoate has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been found to exhibit antimicrobial and antifungal properties, making it a potential candidate for the development of new drugs to treat infectious diseases.
Propriétés
IUPAC Name |
[2-(4-methyl-3-nitrophenyl)-2-oxoethyl] 2-hydroxy-3-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO6/c1-10-6-7-12(8-14(10)18(22)23)15(19)9-24-17(21)13-5-3-4-11(2)16(13)20/h3-8,20H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSCRJVJGANFED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)OCC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine](/img/structure/B5819591.png)

![5-[(4-tert-butylbenzyl)thio]-1-cyclohexyl-1H-tetrazole](/img/structure/B5819602.png)
![3,4-dimethyl-5-{[(4-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5819610.png)
![methyl 4-[(2,3-dichlorobenzoyl)amino]benzoate](/img/structure/B5819614.png)

![6-nitro-2-(4H-1,2,4-triazol-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5819629.png)
![[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methylcyanamide](/img/structure/B5819639.png)
![N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5819645.png)



